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Compound of Interest

Compound Name: 4-bromo-7-fluoro-1H-indole

Cat. No.: B1275679 Get Quote

Technical Guide: 4-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 4-bromo-7-fluoro-1H-indole (CAS Number: 883500-66-1), a

halogenated indole derivative of significant interest in medicinal chemistry and synthetic

organic chemistry.

Core Properties and Identifiers
4-bromo-7-fluoro-1H-indole is a substituted indole, a heterocyclic scaffold that is a

cornerstone in many biologically active compounds. The introduction of bromine and fluorine

atoms at specific positions can significantly modulate the molecule's electronic properties,

lipophilicity, and metabolic stability, making it a valuable building block for drug discovery.

Table 1: Chemical Identifiers and Core Properties
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Identifier Value

CAS Number 883500-66-1[1]

Molecular Formula C₈H₅BrFN[1]

Molecular Weight 214.03 g/mol [1]

IUPAC Name 4-bromo-7-fluoro-1H-indole

Synonyms 4-BROMO-7-FLUOROINDOLE[1]

| SMILES | FC1=CC=C(Br)C2=C1NC=C2[1] |

Table 2: Physicochemical and Computational Data

Property Value

Physical State Solid[2]

Topological Polar Surface Area (TPSA) 15.79 Å²[1]

logP (octanol-water partition coeff.) 3.0695[1]

Hydrogen Bond Donors 1[1]

Hydrogen Bond Acceptors 0[1]

Rotatable Bonds 0[1]

| Storage Conditions | 4°C, stored under nitrogen[1] |

Note: Specific experimental data for melting point and solubility of 4-bromo-7-fluoro-1H-indole
are not readily available in published literature. For reference, the related compound 4-

fluoroindole has a reported melting point of 30-32 °C and a boiling point of 90 °C at 0.4 mmHg.

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 4-bromo-7-fluoro-1H-
indole is not widely published, a plausible and efficient route can be derived from established
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indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method

is noted for its cost-effectiveness, mild conditions, and high yield for substituted indoles.[3]

Proposed Synthetic Pathway: Leimgruber-Batcho
Method
The synthesis would likely begin from a suitably substituted nitrotoluene, which undergoes

condensation followed by reductive cyclization to form the indole ring.

Step 1: Condensation

Step 2: Reductive Cyclization

2-Fluoro-5-bromonitrotoluene

Enamine Intermediate

Heat (DMF)

DMFDMA / Pyrrolidine

Raney Nickel / Hydrazine

4-bromo-7-fluoro-1H-indole

Reduction & Cyclization

Click to download full resolution via product page

Proposed synthesis workflow for 4-bromo-7-fluoro-1H-indole.

General Experimental Protocol (Adapted from a similar synthesis[3]):
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Condensation: A mixture of the starting material (e.g., 2-fluoro-5-bromonitrotoluene), N,N-

dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine is

heated in a solvent such as DMF. The reaction progress is monitored by Thin Layer

Chromatography (TLC).

Isolation of Intermediate: Upon completion, the reaction mixture is concentrated under

reduced pressure. The resulting enamine intermediate is precipitated by the addition of a

solvent like methanol, filtered, and dried.

Reductive Cyclization: The crude enamine intermediate is dissolved in a solvent like

tetrahydrofuran (THF). A reducing agent, such as Raney Nickel, is added, followed by the

slow addition of hydrazine hydrate at a controlled temperature (e.g., 50°C).

Purification: After the reaction is complete, the catalyst is removed, and the crude product is

isolated. Final purification is typically achieved via column chromatography to yield the pure

4-bromo-7-fluoro-1H-indole.

Key Reactivity: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position makes this molecule an excellent substrate for palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a

powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or

heteroaryl substituents and the rapid generation of diverse chemical libraries for drug

discovery.

General Protocol for Suzuki-Miyaura Coupling: A general procedure involves the reaction of the

bromo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base.
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Reaction Setup

Reaction & Workup

Product

4-bromo-7-fluoro-1H-indole

Heat under Inert Atmosphere
(e.g., 100-140°C)

Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane/Water)

Aqueous Workup & Extraction

Purification (Chromatography)

4-Aryl-7-fluoro-1H-indole

Click to download full resolution via product page

General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Representative[4][5]):

Reagent Assembly: In a reaction vessel suitable for heating under an inert atmosphere (e.g.,

a microwave vial or sealed tube), combine 4-bromo-7-fluoro-1H-indole (1 equiv.), the

desired arylboronic acid (1.1-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or

potassium carbonate (K₂CO₃) (2-3 equiv.).

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like

dioxane and water. Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15
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minutes.

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the mixture

and continue sparging for an additional 5-10 minutes.

Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-

140°C) with stirring until TLC or LC-MS analysis indicates the consumption of the starting

material.

Workup and Purification: Cool the reaction to room temperature, dilute with water, and

extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers

are washed, dried over sodium sulfate, filtered, and concentrated. The final product is

purified by flash column chromatography.

Biological and Pharmaceutical Relevance
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic drugs.[6] The incorporation of fluorine is a common

strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

While no specific biological activity has been published for 4-bromo-7-fluoro-1H-indole itself,

its structural motifs are present in compounds explored for various therapeutic applications:

Kinase Inhibition: Halogenated indoles and azaindoles are used as key building blocks in the

synthesis of tyrosine kinase inhibitors, which are crucial in oncology.[7]

Neuropharmacology: Fluorine-substituted tryptamine derivatives, synthesized from

fluoroindoles, have shown high affinity for the serotonergic uptake system, suggesting

potential applications in neuroscience.[8]

Antimicrobial and Anticancer Agents: The broader class of indole derivatives exhibits a wide

range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7]

The primary value of 4-bromo-7-fluoro-1H-indole lies in its role as a versatile intermediate.

Through reactions like the Suzuki coupling, it allows for the systematic exploration of structure-

activity relationships (SAR) by enabling the attachment of diverse functional groups at the 4-

position of the indole ring.
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Safety Information
Specific safety and hazard data for 4-bromo-7-fluoro-1H-indole (CAS 883500-66-1) are not

fully documented. However, data from closely related bromo-fluoro indole isomers can provide

an indication of potential hazards. Standard laboratory precautions, including the use of

personal protective equipment (gloves, safety glasses, lab coat), should always be observed.

Table 3: GHS Hazard Information for Related Indole Isomers

Compound GHS Pictogram Hazard Statements

6-bromo-4-fluoro-1H-indole GHS07 (Exclamation Mark)

H315: Causes skin
irritationH319: Causes
serious eye irritationH335:
May cause respiratory
irritation

7-bromo-4-fluoro-1H-indole GHS07 (Exclamation Mark)

H302: Harmful if

swallowedH332: Harmful if

inhaled

| 4-bromo-7-fluoro-1H-indole-2,3-dione | GHS07 (Exclamation Mark) | H302: Harmful if

swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause

respiratory irritation[9] |

Disclaimer: This information is for related compounds and should be used for guidance only. A

full risk assessment should be conducted before handling 4-bromo-7-fluoro-1H-indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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